2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline - 692287-79-9

2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3026483
CAS Number: 692287-79-9
Molecular Formula: C19H23NO6S
Molecular Weight: 393.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound represents a key structural motif in various research papers. It serves as a precursor or intermediate in the synthesis of more complex tetrahydroisoquinoline derivatives, often employed for its biological activity, particularly in antiarrhythmic studies. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The primary difference lies in the substituent at the 1-position, where the target compound possesses a (3,4-dimethoxyphenyl)sulfonyl group, while this related compound features a carboxylic acid. [, , , , , ]

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a key substrate in electrochemical oxidation studies, particularly focusing on its reactivity and potential to form biphenyl derivatives. []
  • Relevance: This compound is structurally similar to 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The main distinction arises from the substituents at the 2- and 4-positions. In the related compound, we find a methyl group at the 2-position and a 3,4-dimethoxybenzyl group at the 4-position, while the target compound features a hydrogen at the 2-position and a (3,4-dimethoxyphenyl)sulfonyl group at the 2-position. [, ]

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the "funny" If current channel, showing promise as a treatment for stable angina and atrial fibrillation. Studies focus on its metabolic pathways and excretion in humans. []
  • Relevance: This compound incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core within its structure, highlighting the relevance of this motif in medicinal chemistry. While 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is structurally simpler, the shared core structure suggests potential for exploring related biological activities. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, a chiral tetrahydroisoquinoline derivative, is significant for its stereochemical properties and synthesis. Researchers employ it to understand stereoselectivity in synthetic pathways. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The differences lie in the 2- and 4- position substituents, highlighting the diverse structural variations possible within this class of compounds. [, ]

6,7-Dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds emphasizes the significance of halogen substituents on the benzyl group attached to the tetrahydroisoquinoline core. The specific halogen (F, Cl, Br, I) can influence the compound's reactivity and potential applications. []
  • Relevance: These compounds highlight the structural diversity possible within the tetrahydroisoquinoline class while sharing the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of halogens in the related compounds introduces opportunities to investigate how these substituents might impact the biological activity or chemical properties compared to the target compound. [, ]

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds represents a class of potent P-glycoprotein (P-gp) modulators, crucial in overcoming multidrug resistance in cancer treatment. The research highlights the effectiveness of these compounds in enhancing the efficacy of anticancer drugs. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 exhibits notable tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Its mechanism of action involves the induction of autophagy in cancer cells. []
  • Relevance: While structurally distinct from 2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, TQ9 shares the 6,7-dimethoxy isoquinoline core, though in its dihydro form. This relationship emphasizes the importance of exploring variations in the isoquinoline moiety for potential anticancer activity. []

1-(2´-bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

  • Compound Description: F-18 demonstrates a positive inotropic effect, primarily through modulating calcium (Ca2+) channels in cardiac muscle. Research focuses on its potential as a cardiovascular agent. [, , ]

Properties

CAS Number

692287-79-9

Product Name

2-[(3,4-Dimethoxyphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C19H23NO6S

Molecular Weight

393.45

InChI

InChI=1S/C19H23NO6S/c1-23-16-6-5-15(11-19(16)26-4)27(21,22)20-8-7-13-9-17(24-2)18(25-3)10-14(13)12-20/h5-6,9-11H,7-8,12H2,1-4H3

InChI Key

HKPZDKNYTFMHMG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.